Alprenolol is a secondary alcohol that is propan-2-ol substituted by a 2-allylphenoxy group at position 1 and an isopropylamino group at position 3. It is a beta-adrenergic antagonist used as a antihypertensive, anti-arrhythmia and a sympatholytic agent. It has a role as an anti-arrhythmia drug, an antihypertensive agent, a beta-adrenergic antagonist and a sympatholytic agent. It is a secondary alcohol and a secondary amino compound. One of the adrenergic beta-antagonists used as an antihypertensive, anti-anginal, and anti-arrhythmic agent. Alprenolol is no longer marketed by AstraZeneca, but may still be available in generic varieties. One of the ADRENERGIC BETA-ANTAGONISTS used as an antihypertensive, anti-anginal, and anti-arrhythmic agent.
Related Compounds
Dihydroalprenolol
Compound Description: Dihydroalprenolol, frequently represented as DHA, is a potent β-adrenergic antagonist. It is formed by the catalytic reduction of Alprenolol. Tritium-labeled dihydroalprenolol ([3H]DHA) serves as a crucial radioligand in research, enabling direct study of β-adrenergic receptors [].
Relevance: Dihydroalprenolol holds significant relevance to Alprenolol due to their structural similarity and shared biological activity. Both compounds exhibit strong affinity for β-adrenergic receptors and effectively antagonize the effects of β-adrenergic agonists. The key difference lies in dihydroalprenolol's use as a radioligand, making it invaluable for studying receptor binding and characterizing β-adrenergic receptor pharmacology. [, , , , ]
4-Hydroxyalprenolol
Compound Description: 4-Hydroxyalprenolol is a key metabolite of Alprenolol, generated through metabolic processes in the body. This metabolite exhibits its own pharmacological activity, contributing to the overall effects observed after Alprenolol administration []. Interestingly, 4-Hydroxyalprenolol achieves greater plasma concentrations than Alprenolol in the initial hours following both single and repeated oral doses of Alprenolol [].
Relevance: As an active metabolite of Alprenolol, 4-Hydroxyalprenolol is directly relevant to understanding the drug's complete pharmacodynamic and pharmacokinetic profile. Its presence influences the duration and intensity of Alprenolol's effects. Importantly, research indicates that 4-Hydroxyalprenolol contributes significantly to Alprenolol's therapeutic effect, highlighting the complexity of drug metabolism and activity []. [, , ]
Propranolol
Compound Description: Propranolol, similar to Alprenolol, functions as a non-selective β-adrenergic receptor antagonist. Its actions on the sympathetic nervous system make it a widely used medication in managing conditions like hypertension and heart rhythm disorders [].
Relevance: Propranolol serves as a crucial comparative compound in many studies involving Alprenolol. Their shared mechanism of action - β-adrenergic receptor blockade - allows researchers to directly compare and contrast their potency, selectivity, and potential side effects. This comparative approach is vital for optimizing the therapeutic use of β-blockers. [, , , , , , , , , ]
Isoproterenol
Compound Description: Isoproterenol acts as a non-selective β-adrenergic receptor agonist, meaning it stimulates these receptors. This action leads to various physiological effects, including increased heart rate, relaxation of smooth muscle in the airways and blood vessels, and increased cardiac output [, ].
Relevance: Isoproterenol is frequently employed in research as a tool to investigate the functionality of β-adrenergic receptors and assess the efficacy of β-adrenergic antagonists. It helps determine the extent to which compounds like Alprenolol can block the effects of β-adrenergic stimulation. [, , , , , , , , , , ]
Pindolol
Compound Description: Pindolol, classified as a non-selective β-adrenergic receptor antagonist, possesses a unique characteristic: intrinsic sympathomimetic activity (ISA) []. This means it can weakly stimulate β-adrenergic receptors while also blocking their activation by more potent agonists.
Relevance: Comparing Pindolol to Alprenolol allows researchers to examine the impact of ISA on the overall effects of β-blockers. This is particularly important for understanding the clinical profile of these drugs, as ISA can influence their heart rate-lowering effects. [, , , ]
Practolol
Compound Description: Unlike the previously mentioned non-selective β-blockers, Practolol displays selectivity for β1-adrenergic receptors over β2-adrenergic receptors. This selectivity makes it particularly useful in managing conditions like hypertension and angina, where its effects are primarily concentrated on the heart [].
Relevance: Practolol serves as a valuable comparative compound in studies aiming to understand the impact of β-receptor subtype selectivity. Comparing its actions to those of Alprenolol allows researchers to dissect the contribution of β1 and β2 receptors to the overall pharmacological profile of these drugs. [, ]
Bromoacetylalprenololmenthane (BAAM)
Compound Description: BAAM is a synthetic compound derived from Alprenolol. It functions as a β-adrenergic antagonist, exhibiting slow and irreversible binding characteristics, in contrast to the reversible binding of Alprenolol [].
Relevance: BAAM's unique binding kinetics make it a valuable tool for studying the long-term effects of β-adrenergic receptor blockade. Its comparison with Alprenolol helps researchers understand the temporal dynamics of receptor interactions and their implications for drug efficacy and duration of action. []
Source and Classification
Alprenolol is classified as a beta-blocker, specifically a non-selective beta-adrenergic antagonist. It acts on both beta-1 and beta-2 adrenergic receptors. The compound is chemically identified by the formula C15H23NO2 and has a molar mass of approximately 249.354 g/mol. Alprenolol is also recognized under various synonyms including alfeprol and alpheprol.
Synthesis Analysis
The synthesis of Alprenolol involves several key steps:
Starting Materials: The synthesis typically begins with the precursor compounds necessary for the formation of the beta-blocking structure.
Chemical Reaction: A common method involves the reaction of an allylphenoxy compound with isopropylamine. This reaction can be catalyzed under specific conditions to yield Alprenolol.
Long-Armed Biotin Labeling: A notable method includes the synthesis of amino-Alprenolol through a free addition reaction with cysteamine in the presence of ammonium persulfate. The reaction is conducted at 90°C for six hours under an inert atmosphere, followed by purification steps to isolate the product.
The detailed reaction parameters include:
Molar ratios: Alprenolol hydrochloride (1), ammonium persulfate (0.005 to 0.1), and cysteamine (1 to 4).
Solvent conditions: 20% aqueous ethanolic solution for dissolution during the reaction.
Molecular Structure Analysis
Alprenolol's molecular structure features a phenoxy group attached to a propanolamine backbone, which is crucial for its activity as a beta-blocker. The structural formula can be represented as follows:
Alprenolol= RS 1 2 allylphenoxy 3 isopropylamino propan 2 ol
The compound exhibits chirality due to its asymmetric carbon atom, leading to two enantiomers: (+)-Alprenolol and (-)-Alprenolol. The presence of aromatic rings enhances its interaction with biological receptors, influencing its pharmacological efficacy.
Chemical Reactions Analysis
Alprenolol participates in various chemical reactions relevant to its pharmacological function:
Binding Reactions: It binds to beta-adrenergic receptors, displacing other ligands such as dihydroalprenolol with specific dissociation constants indicating strong affinity (Kd values around 15 nM).
Metabolic Reactions: In vivo, Alprenolol undergoes hepatic metabolism yielding active metabolites like 4-hydroxy-Alprenolol, which also exhibit beta-blocking activity.
Conjugation Reactions: Research has shown that Alprenolol can be conjugated with ferritin for electron microscopy studies, allowing for localization studies of beta-adrenergic receptors in tissues.
Mechanism of Action
Alprenolol exerts its pharmacological effects primarily through non-selective blockade of beta-adrenergic receptors:
Beta-1 Receptor Antagonism: Inhibits cardiac responses to catecholamines (epinephrine and norepinephrine), leading to decreased heart rate and contractility.
Beta-2 Receptor Antagonism: Affects vascular smooth muscle relaxation and renin release from the kidneys, contributing to its antihypertensive effects.
This dual action results in reduced blood pressure and alleviation of symptoms associated with angina pectoris.
Physical and Chemical Properties Analysis
Alprenolol exhibits several notable physical and chemical properties:
Appearance: Typically appears as a white crystalline powder.
Solubility: It is moderately soluble in water but more soluble in organic solvents due to its hydrophobic nature.
Protein Binding: High protein binding capacity (80% - 90%), which influences its distribution and efficacy within the body.
Half-life: The elimination half-life ranges from 2 to 3 hours for Alprenolol itself, while its active metabolite has a longer half-life.
Applications
Alprenolol's primary applications are in clinical settings:
Cardiovascular Treatment: Used extensively for managing hypertension, angina pectoris, ventricular tachycardias, and atrial fibrillation.
Research Applications: Its ability to bind selectively to beta-receptors makes it valuable in research focused on receptor localization and function.
Pharmacological Studies: Employed in various studies exploring drug interactions at adrenergic receptors due to its well-characterized binding properties.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
AM095 is an orally bioavailable antagonist of lysophosphatidic acid receptor 1 (LPA1) with IC50 values of 25 and 23 nM in CHO cells expressing human or mouse receptors, respectively. It is selective for LPA1 over LPA2, LPA3, LPA4, and LPA5 (IC50s = >10,000 nM for human LPA2-5). It inhibits chemotaxis of CHO cells overexpressing LPA1 and of A2058 human melanoma cells (IC50s = 778 and 233 nM, respectively) and prevents LPA-induced increases in plasma histamine levels in mice (ED50 = 8.3 mg/kg). It also decreases collagen and protein levels in bronchoalveolar lavage fluid (BALF) in a mouse model of bleomycin-induced lung injury (ED50s = ~10 mg/kg for both) and decreases kidney fibrosis in a mouse model of unilateral ureteral obstruction when administered at a dose of 30 mg/kg for eight days. AM095 is a potent LPA1 receptor antagonist with IC50 values of 0.98 and 0.73 μM for recombinant human or mouse LPA1 respectively. IC50 value: 0.98/0.73 uM (human/mouse LPA1)Target: LPA1 receptorAM095 is an LPA1 receptor antagonist with good oral exposure and antifibrotic activity in rodent models. In vitro, AM095 inhibited GTPγS binding to Chinese hamster ovary (CHO) cell membranes overexpressing recombinant human or mouse LPA1 with IC50 values of 0.98 and 0.73 μM, respectively, and exhibited no LPA1 agonism. In functional assays, AM095 inhibited LPA-driven chemotaxis of CHO cells overexpressing mouse LPA (IC50= 778 nM) and human A2058 melanoma cells (IC50 = 233 nM). Another study showed that LPA/LPA1 pathway inhibition has the potential to be an effective new therapeutic strategy for systemic sclerosis (SSc), and that LPA1 is an attractive pharmacologic target in dermal fibrosis.
Larotrectinib Sulfate is the sulfate salt form of larotrectinib, an orally available, tropomyosin receptor kinase (Trk) inhibitor, with potential antineoplastic activity. Upon administration, larotrectinib binds to Trk, thereby preventing neurotrophin-Trk interaction and Trk activation, which results in both the induction of cellular apoptosis and the inhibition of cell growth in tumors that overexpress Trk. Trk, a receptor tyrosine kinase activated by neurotrophins, is mutated in a variety of cancer cell types and plays an important role in tumor cell growth and survival. See also: Larotrectinib (has active moiety).
Larotrectinib is an orally administered inhibitor of tropomyosin receptor kinase (Trk), a receptor tyrosine kinase activated by neurotrophins which is mutated in a variety of cancer cell types and plays an important role in tumor cell growth and survival. Upon administration, larotrectinib binds to Trk, thereby preventing neurotrophin-Trk interaction and Trk activation, which results in both the induction of cellular apoptosis and the inhibition of cell growth in tumors that overexpress Trk. Larotrectinib was granted accelerated approval by the FDA in November 2018 for the treatment of Trk-positive solid tumors. It was notable for being the second tissue-agnostic chemotherapy ever approved by the FDA. Larotrectinib is a Kinase Inhibitor. The mechanism of action of larotrectinib is as a Tropomyosin Receptor Kinases Inhibitor. Larotrectinib is a selective inhibitor of neurotrophin receptor kinase (NTRK) that is used in the therapy of solid tumors harboring NTRK gene fusions. Larotrectinib is associated with a high rate of serum aminotransferase elevations during therapy but has not been linked to instances of clinically apparent liver injury with jaundice. Larotrectinib is an orally available, tropomyosin receptor kinase (Trk) inhibitor, with potential antineoplastic activity. Upon administration, larotrectinib binds to Trk, thereby preventing neurotrophin-Trk interaction and Trk activation, which results in both the induction of cellular apoptosis and the inhibition of cell growth in tumors that overexpress Trk. Trk, a receptor tyrosine kinase activated by neurotrophins, is mutated in a variety of cancer cell types and plays an important role in tumor cell growth and survival. See also: Larotrectinib Sulfate (has salt form).